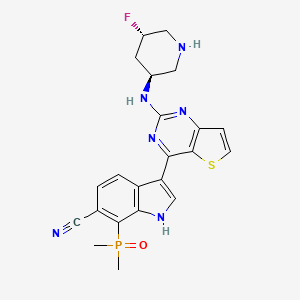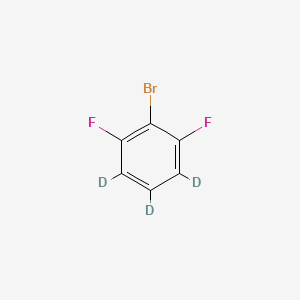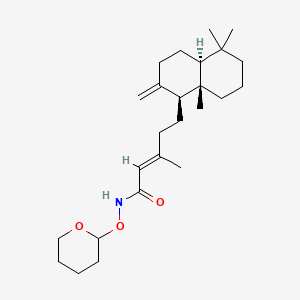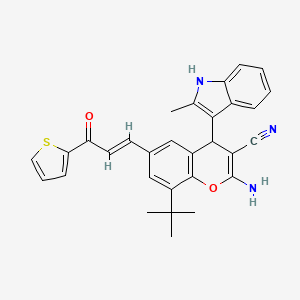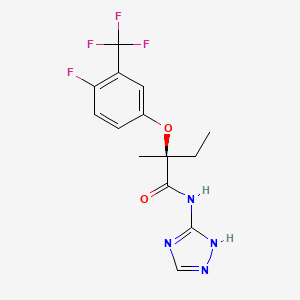
Herbicidal agent 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Herbicidal agent 1 is a chemical compound used primarily for controlling unwanted plant growth. It is part of a broader class of chemicals known as herbicides, which are designed to target and eliminate specific types of weeds while leaving desired crops relatively unharmed. This compound is known for its effectiveness in agricultural settings, where it helps to increase crop yields by reducing competition from weeds.
Vorbereitungsmethoden
The synthesis of Herbicidal agent 1 involves several chemical reactions. One common method includes the reaction of 2-methyl-4-chloro-phenoxyacetic acid with clopyralid. This reaction typically requires specific conditions such as controlled temperature and pH levels to ensure the desired product is obtained . Industrial production methods often involve large-scale synthesis using similar chemical reactions but optimized for efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Herbicidal agent 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Herbicidal agent 1 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and the effects of different reagents. In biology, it is employed to investigate plant physiology and the impact of herbicides on plant growth. In medicine, it is sometimes used as a model compound to study the effects of similar chemicals on human health. Industrially, this compound is used in the formulation of various herbicidal products designed for agricultural use .
Wirkmechanismus
The mechanism of action of Herbicidal agent 1 involves the inhibition of specific enzymes critical for plant growth. For example, it may inhibit acetyl-CoA carboxylase (ACCase), an enzyme involved in fatty acid synthesis. This inhibition disrupts the production of essential lipids, leading to the death of the targeted weeds. The molecular targets and pathways involved in this process are complex and often require detailed biochemical studies to fully understand .
Vergleich Mit ähnlichen Verbindungen
Herbicidal agent 1 can be compared to other similar compounds such as glyphosate and 2,4-dichlorophenoxyacetic acid. While all these compounds are effective herbicides, this compound is unique in its specific mode of action and the types of weeds it targets. Glyphosate, for example, is a non-selective herbicide that kills a wide range of plants, whereas this compound is more selective and targets specific weed species . Other similar compounds include aryloxyphenoxypropionate derivatives and quinazolinone-phenoxypropionate hybrids, which also exhibit herbicidal activity but differ in their chemical structure and mode of action .
Eigenschaften
Molekularformel |
C14H14F4N4O2 |
|---|---|
Molekulargewicht |
346.28 g/mol |
IUPAC-Name |
(2S)-2-[4-fluoro-3-(trifluoromethyl)phenoxy]-2-methyl-N-(1H-1,2,4-triazol-5-yl)butanamide |
InChI |
InChI=1S/C14H14F4N4O2/c1-3-13(2,11(23)21-12-19-7-20-22-12)24-8-4-5-10(15)9(6-8)14(16,17)18/h4-7H,3H2,1-2H3,(H2,19,20,21,22,23)/t13-/m0/s1 |
InChI-Schlüssel |
JKBWQRZMPCPUFB-ZDUSSCGKSA-N |
Isomerische SMILES |
CC[C@@](C)(C(=O)NC1=NC=NN1)OC2=CC(=C(C=C2)F)C(F)(F)F |
Kanonische SMILES |
CCC(C)(C(=O)NC1=NC=NN1)OC2=CC(=C(C=C2)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15138898.png)
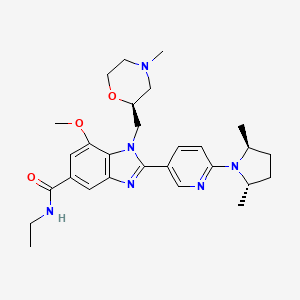
![(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15138909.png)
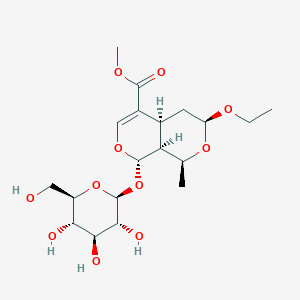

![2-[(E,3E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B15138936.png)
